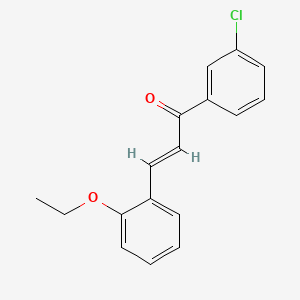
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-CEPP, is an organic compound that belongs to the family of alkyl phenyl ethers. It is a colorless, volatile liquid that has a sweet, floral odor. 2E-CEPP is a synthetic compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on the human body, as well as to study the effects of various environmental factors on cellular processes. In addition, (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been used to study the effects of various drugs on the body, as well as to study the effects of various toxins on the body.
Mécanisme D'action
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is believed to act as a non-specific inhibitor of enzymes involved in cellular processes, such as those involved in energy production, signal transduction, and cell division. It is believed to inhibit these enzymes by binding to their active sites and blocking their activity. In addition, (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one have not been well studied. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it is believed to have beneficial effects on the cardiovascular system, as well as on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in laboratory experiments is its low toxicity and high solubility in water. This makes it an ideal compound for use in biochemical and physiological studies. However, it is also important to note that (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic compound, and its long-term effects on the body are not yet known.
Orientations Futures
The potential future directions for (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to determine the long-term effects of (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one on the body, as well as to explore potential uses in the fields of agriculture, food safety, and environmental protection. Finally, further research should be conducted to identify potential new synthetic pathways for the production of (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one.
Méthodes De Synthèse
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized using a two-step process involving a Friedel-Crafts alkylation reaction and a Wittig olefination reaction. In the first step, a Friedel-Crafts alkylation reaction is used to synthesize a chloroalkyl phenyl ether. This is done by combining a chloroalkane and a phenol in the presence of an acid catalyst. In the second step, a Wittig olefination reaction is used to convert the chloroalkyl phenyl ether into (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. This is done by reacting the chloroalkyl phenyl ether with a phosphonium ylide in the presence of a base catalyst.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(18)12-14/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWZUIUKHVDXSS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


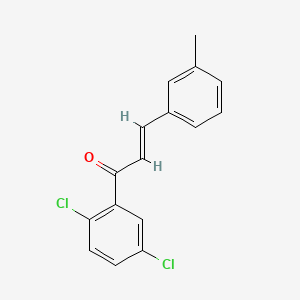

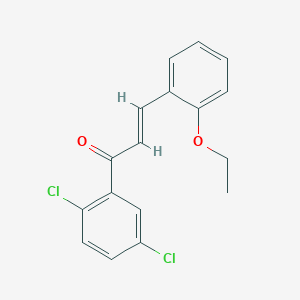
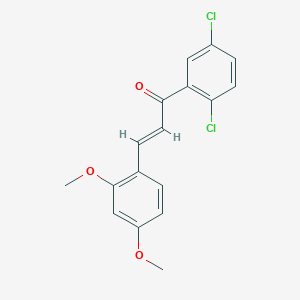
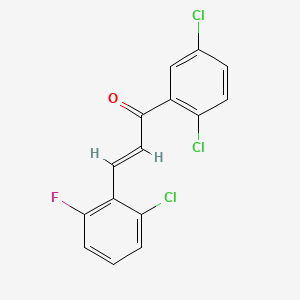
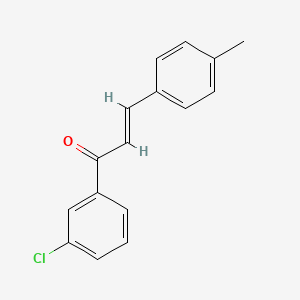
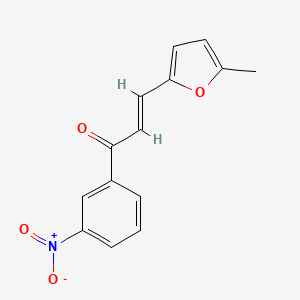



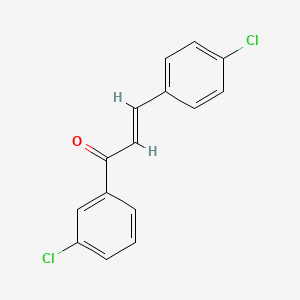
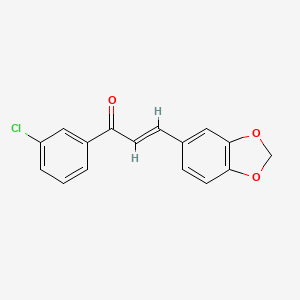
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)